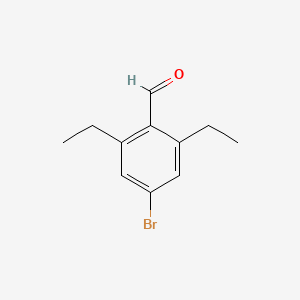

Benzaldehyde, 4-bromo-2,6-diethyl-

Description

BenchChem offers high-quality Benzaldehyde, 4-bromo-2,6-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-bromo-2,6-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-diethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFIRMHPWJUSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C=O)CC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297490 | |

| Record name | Benzaldehyde, 4-bromo-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266114-84-4 | |

| Record name | Benzaldehyde, 4-bromo-2,6-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-diethylbenzaldehyde: Synthesis, Properties, and Handling

An Important Note to the Reader: Extensive searches for "4-Bromo-2,6-diethylbenzaldehyde" in established chemical databases and the scientific literature have yielded no specific experimental data for this compound. It does not appear to be a commercially available or well-characterized substance. The following guide has been constructed based on established principles of organic chemistry and by drawing parallels with the known properties and reactions of its close structural analog, 4-Bromo-2,6-dimethylbenzaldehyde, and other related substituted benzaldehydes. All protocols and data should be considered predictive and require experimental validation.

Introduction and Overview

4-Bromo-2,6-diethylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a bromo group at the para position (C4) and two ethyl groups at the ortho positions (C2 and C6) relative to the formyl (-CHO) group. The steric hindrance imposed by the two ethyl groups flanking the aldehyde functionality is a defining feature of this molecule, influencing its reactivity and physical properties. This guide provides a theoretical framework for its synthesis, purification, characterization, and safe handling, aimed at researchers and professionals in drug development and organic synthesis.

Chemical Structure and Molecular Properties

The core of 4-Bromo-2,6-diethylbenzaldehyde is the benzaldehyde scaffold. The bromine atom at the C4 position and the ethyl groups at C2 and C6 significantly alter the electron density distribution and steric environment of the benzene ring and the aldehyde group.

Chemical Structure

Caption: Chemical structure of 4-Bromo-2,6-diethylbenzaldehyde.

Molecular Weight and Formula

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Exact Mass | 240.0150 g/mol |

These values are calculated based on the presumed chemical structure.

Proposed Synthesis and Purification

The synthesis of 4-Bromo-2,6-diethylbenzaldehyde would likely start from a readily available precursor such as 2,6-diethylaniline. A plausible synthetic route is outlined below.

Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Bromo-2,6-diethylbenzaldehyde.

Step-by-Step Experimental Protocol (Theoretical)

Step 1: Diazotization of 2,6-Diethylaniline

-

Dissolve 2,6-diethylaniline in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion. This reaction facilitates the substitution of the diazonium group with a bromine atom.

Step 3: Vilsmeier-Haack Formylation

-

To a solution of the synthesized 1-bromo-3,5-diethylbenzene in a suitable solvent (e.g., dichloromethane), add dimethylformamide (DMF).

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃). The Vilsmeier reagent, an electrophile, is formed in situ.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The electrophilic Vilsmeier reagent will attack the electron-rich aromatic ring, leading to the formation of the aldehyde after workup.

-

Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

Step 4: Purification

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 4-Bromo-2,6-diethylbenzaldehyde would be confirmed by standard spectroscopic techniques.

| Technique | Predicted Key Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons as a singlet or two closely spaced doublets in the region of δ 7.0-7.5 ppm. - Methylene protons (-CH₂) of the ethyl groups as a quartet around δ 2.5-3.0 ppm. - Methyl protons (-CH₃) of the ethyl groups as a triplet around δ 1.0-1.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbon signals in the range of δ 120-150 ppm. - Methylene carbon (-CH₂) signal around δ 25-30 ppm. - Methyl carbon (-CH₃) signal around δ 10-15 ppm. |

| IR (Infrared) | - Strong C=O stretching vibration of the aldehyde at approximately 1690-1710 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spec (MS) | - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Reactivity and Potential Applications

The reactivity of 4-Bromo-2,6-diethylbenzaldehyde is dictated by the aldehyde group and the substituted benzene ring.

-

Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and oximes. The steric hindrance from the adjacent ethyl groups may slow down the rate of these reactions compared to unhindered benzaldehydes.

-

Aromatic Ring Reactions: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the C4 position. This makes it a potentially useful building block in the synthesis of more complex molecules. The electron-withdrawing nature of the aldehyde and bromo groups deactivates the ring towards electrophilic aromatic substitution.

Safety and Handling

While specific toxicity data for 4-Bromo-2,6-diethylbenzaldehyde is unavailable, it should be handled with the same precautions as other aromatic aldehydes and organobromine compounds.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

As this compound is not well-documented, direct references are not available. The information provided is based on established chemical principles and data from analogous compounds. For experimental procedures and spectroscopic data of related molecules, the following resources are recommended:

- PubChem Database.

- SciFinder D

- Reaxys D

Researchers attempting the synthesis and characterization of 4-Bromo-2,6-diethylbenzaldehyde should consult these databases for information on related compounds to guide their experimental design.

An In-depth Technical Guide to 2,6-diethyl-4-bromobenzaldehyde: Properties, Synthesis, and Synthetic Utility

Abstract: This technical guide provides a comprehensive analysis of 2,6-diethyl-4-bromobenzaldehyde, a substituted aromatic aldehyde of significant interest for applications in organic synthesis, medicinal chemistry, and materials science. While a dedicated PubChem Compound Identifier (CID) for this specific molecule is not currently available, this document leverages empirical data from structurally analogous compounds to build a detailed profile. We will explore its predicted physicochemical properties, propose logical synthetic pathways, and outline its potential reactivity and utility as a chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile building block.

Compound Identification and Structural Analogs

A crucial first step in characterizing any chemical compound is to reference its unique identifiers. As of the latest database review, 2,6-diethyl-4-bromobenzaldehyde does not have an assigned PubChem CID. However, a robust understanding of its properties and reactivity can be constructed by examining closely related, well-documented analogs.

The primary analogs for this comparative analysis are:

-

4-Bromo-2,6-dimethylbenzaldehyde (PubChem CID: 11020222): The closest structural analog, differing only by the substitution of ethyl groups with methyl groups.[1]

-

2,6-Diethylbenzaldehyde (PubChem CID: 13184778): This analog retains the 2,6-diethyl substitution pattern but lacks the para-bromo group.[2]

-

4-Bromobenzaldehyde (PubChem CID: 70741): The parent benzaldehyde derivative, which provides a baseline for the reactivity of the aldehyde and the aryl bromide functionalities.[3]

Comparative Data of Structural Analogs

The following table summarizes the key computed and experimental properties of these analogs, providing a foundation for predicting the characteristics of 2,6-diethyl-4-bromobenzaldehyde.

| Property | 4-Bromo-2,6-dimethylbenzaldehyde[1] | 2,6-Diethylbenzaldehyde[2] | 4-Bromobenzaldehyde[3][4] | 2,6-diethyl-4-bromobenzaldehyde (Predicted) |

| PubChem CID | 11020222 | 13184778 | 70741 | Not Available |

| Molecular Formula | C₉H₉BrO | C₁₁H₁₄O | C₇H₅BrO | C₁₁H₁₃BrO |

| Molecular Weight | 213.07 g/mol | 162.23 g/mol | 185.02 g/mol | 241.12 g/mol |

| Appearance | - | - | White to off-white crystalline powder[4] | White to off-white solid (Expected) |

| Melting Point | - | - | 57-60 °C[3][4] | Higher than 4-bromobenzaldehyde (Expected) |

| Boiling Point | - | - | 224-226 °C[4] | Higher than 4-bromobenzaldehyde (Expected) |

| XLogP3 | 2.8 | 2.8 | 2.2 | ~3.5 (Estimated) |

Proposed Synthesis Pathways

A common method for synthesizing substituted benzaldehydes is the oxidation of the corresponding toluene derivative.[3][5] For instance, 4-bromobenzaldehyde can be prepared by the free-radical bromination of 4-bromotoluene followed by hydrolysis.[3][5]

A proposed pathway for the synthesis of 2,6-diethyl-4-bromobenzaldehyde is outlined below.

Caption: Plausible synthetic pathways to 2,6-diethyl-4-bromobenzaldehyde.

Chemical Reactivity and Synthetic Utility

2,6-diethyl-4-bromobenzaldehyde possesses two key reactive sites: the aldehyde functional group and the carbon-bromine bond on the aromatic ring. This dual reactivity makes it a valuable intermediate in organic synthesis.

Aldehyde Group Reactivity

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

-

Oxidation: To form 2,6-diethyl-4-bromobenzoic acid.

-

Reduction: To form (2,6-diethyl-4-bromophenyl)methanol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted benzylamines.[6]

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form stilbene and other alkene derivatives.[6]

-

Aldol Condensation: Reaction with enolates to form α,β-unsaturated ketones (chalcones).[6]

The steric hindrance from the two ortho-ethyl groups may influence the reaction rates compared to less substituted aldehydes like 4-bromobenzaldehyde.

Aryl Bromide Reactivity

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[6]

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

The presence of an electron-withdrawing aldehyde group can facilitate these coupling reactions.

Caption: Key reaction pathways for 2,6-diethyl-4-bromobenzaldehyde.

Predicted Spectroscopic Data

Spectroscopic validation is essential for confirming the identity and purity of a synthesized compound.[7] Based on the known spectral data of its analogs, we can predict the key spectroscopic signatures for 2,6-diethyl-4-bromobenzaldehyde.

| Spectroscopy | Predicted Parameter | Value / Observation | Rationale |

| ¹H-NMR (CDCl₃) | Chemical Shift (δ) | ~10.3 ppm (s, 1H, CHO) | Aldehyde proton is highly deshielded. |

| ~7.5 ppm (s, 2H, Ar-H) | Two equivalent aromatic protons in the meta positions. | ||

| ~2.7 ppm (q, 4H, CH₂) | Methylene protons of the ethyl groups, split by methyl protons. | ||

| ~1.2 ppm (t, 6H, CH₃) | Methyl protons of the ethyl groups, split by methylene protons. | ||

| ¹³C-NMR (CDCl₃) | Chemical Shift (δ) | ~191 ppm (CHO) | Carbonyl carbon chemical shift. |

| ~130-145 ppm (Ar-C) | Aromatic carbons, with quaternary carbons at the lower field end. | ||

| ~25 ppm (CH₂) | Methylene carbon of the ethyl groups. | ||

| ~15 ppm (CH₃) | Methyl carbon of the ethyl groups. | ||

| IR (KBr Pellet) | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch) | Characteristic strong absorption for an aromatic aldehyde.[7] |

| ~2820, ~2730 cm⁻¹ (C-H aldehyde) | Doublet characteristic of the aldehyde C-H stretch.[7] | ||

| ~830 cm⁻¹ (C-Br stretch) | Expected region for an aryl bromide stretch. | ||

| Mass Spec. (EI) | m/z | M⁺ and M⁺+2 peaks | Characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) with ~1:1 intensity.[7] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how 2,6-diethyl-4-bromobenzaldehyde could be utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl aldehyde.[6]

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, 2,6-diethyl-.

Materials:

-

2,6-diethyl-4-bromobenzaldehyde (1.0 eq)

-

(4-methylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-diethyl-4-bromobenzaldehyde and (4-methylphenyl)boronic acid.

-

Catalyst and Base Addition: Add the palladium(II) acetate, triphenylphosphine, and potassium carbonate to the flask.

-

Solvent Addition: Add toluene and water in a 4:1 ratio.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

While specific toxicity data for 2,6-diethyl-4-bromobenzaldehyde is unavailable, the safety precautions should be based on its structural analogs. 4-Bromo-2,6-dimethylbenzaldehyde is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

2,6-diethyl-4-bromobenzaldehyde represents a promising, albeit currently under-documented, chemical building block. Through a comparative analysis with its structural analogs, we can confidently predict its physicochemical properties, reactivity, and spectroscopic signatures. Its dual functionality as both an aldehyde and an aryl bromide positions it as a versatile intermediate for the synthesis of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science. The proposed synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this compound.

References

Sources

- 1. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diethylbenzaldehyde | C11H14O | CID 13184778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. adpharmachem.com [adpharmachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Properties and Synthetic Strategy for 4-bromo-2,6-diethylbenzaldehyde

This technical guide provides a comprehensive overview of the chemical intermediate 4-bromo-2,6-diethylbenzaldehyde. It is intended for researchers, chemists, and professionals in drug development and materials science. This document consolidates available data on analogous compounds to project the physicochemical properties, outlines a robust synthetic protocol, and discusses the potential applications of this versatile building block.

Compound Profile and Physicochemical Properties

4-bromo-2,6-diethylbenzaldehyde is an aromatic aldehyde featuring a bromine substituent and two ethyl groups ortho to the formyl group. This substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate for complex molecular synthesis.

-

IUPAC Name: 4-bromo-2,6-diethylbenzaldehyde

-

Molecular Formula: C₁₁H₁₃BrO

-

Molecular Weight: 241.12 g/mol

-

Structure: (A representative image would be placed here in a full document)

Table 1: Physicochemical Property Data and Comparison with Analogs

| Property | Value for 4-bromo-2,6-diethylbenzaldehyde | Comparative Data for Analogous Compounds |

| Melting Point | Data not available | 4-Bromobenzaldehyde: 58-60 °C[1] 4-Bromo-2-methylbenzaldehyde: 25 °C[2] 4-Bromo-2,6-difluorobenzaldehyde: 76-79 °C[3] |

| Boiling Point | Data not available | 4-Bromobenzaldehyde: 224-226 °C at 760 mmHg[1] 4-Bromo-2,6-dimethylbenzaldehyde: 284.1 °C at 760 mmHg[4] 4-Bromo-2-methylbenzaldehyde: 264.6 °C at 760 mmHg[2] |

| Appearance | Predicted to be a solid or high-boiling liquid | White to off-white crystalline powder is common for similar compounds.[1] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) and insoluble in water. | 4-Bromobenzaldehyde is soluble in ethanol, ether, and chloroform.[1] |

Insight : The presence of two ethyl groups, compared to the dimethyl analog, is expected to slightly increase the boiling point due to a higher molecular weight and greater van der Waals forces. The melting point is harder to predict as it is highly dependent on crystal packing efficiency, which is disrupted by the flexible ethyl groups.

Proposed Synthesis via Vilsmeier-Haack Reaction

The most logical and efficient method for the synthesis of 4-bromo-2,6-diethylbenzaldehyde is the Vilsmeier-Haack reaction.[5][6][7] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic rings.[8] The starting material would be 1-bromo-3,5-diethylbenzene, which possesses the required substitution pattern.

Mechanism Insight: The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

-

Electrophilic Aromatic Substitution: The electron-rich ring of 1-bromo-3,5-diethylbenzene attacks the Vilsmeier reagent. The two ortho ethyl groups are strong activating groups and direct the substitution to the para position. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde.[6]

Caption: Proposed workflow for the synthesis of 4-bromo-2,6-diethylbenzaldehyde.

Experimental Protocol (Representative)

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Reaction: Add 1-bromo-3,5-diethylbenzene (1 eq.) to the freshly prepared Vilsmeier reagent.

-

Heating and Monitoring: Allow the mixture to warm to room temperature, then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Predicted Analytical Characterization

While experimental spectra are not available, the structure of 4-bromo-2,6-diethylbenzaldehyde allows for a reliable prediction of its key analytical signatures.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.2 ppm.

-

Aromatic Protons: A singlet is expected for the two equivalent aromatic protons around δ 7.5-7.8 ppm.

-

Ethyl Protons (-CH₂CH₃): A quartet for the methylene protons (CH₂) around δ 2.7-2.9 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal is expected around δ 190-193 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm), including the carbon attached to the bromine (C-Br) and the ipso-carbon of the aldehyde.

-

Ethyl Carbons (-CH₂CH₃): Two signals are expected for the ethyl groups around δ 25-30 ppm (CH₂) and δ 13-16 ppm (CH₃).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

-

C-H Stretch (Aromatic): Signals are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals are expected just below 3000 cm⁻¹.

-

C-Br Stretch: A signal is expected in the fingerprint region, typically 500-600 cm⁻¹.

-

Reactivity and Synthetic Utility

4-bromo-2,6-diethylbenzaldehyde is a bifunctional molecule, offering two distinct points for chemical modification, making it a highly valuable synthetic intermediate.

-

Aldehyde Functionality: The formyl group can undergo a wide range of classical aldehyde reactions, including:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form alkenes.

-

Knoevenagel and aldol condensations.

-

-

Aryl Bromide Functionality: The bromine atom is strategically positioned for various metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science. These include:

-

Suzuki Coupling: To form C-C bonds with boronic acids.

-

Heck Coupling: To form C-C bonds with alkenes.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

This dual reactivity allows for the sequential or orthogonal introduction of diverse functional groups, enabling the construction of complex molecular architectures from a single, versatile starting material.

Safety and Handling

In the absence of a specific Material Safety Data Sheet (MSDS), it is prudent to handle 4-bromo-2,6-diethylbenzaldehyde with the care afforded to analogous hazardous compounds. Structurally similar compounds like 4-bromo-2-methylbenzaldehyde are classified with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

-

Chemsrc.com. 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher. [Link]

-

PubChem. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222. [Link]

-

AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]

-

Singh, F. V., et al. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 2023. [Link]

-

ChemTube3D. Vilsmeier-Haack Reaction. YouTube, 19 June 2021. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. 1974. [Link]

-

Pacific Biochem Private Limited. 4-Bromo Benzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

-

The Good Scents Company. 2,4-dimethyl benzaldehyde. [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. 4-Bromo-2-methylbenzaldehyde | 24078-12-4 [sigmaaldrich.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 5. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis [ouci.dntb.gov.ua]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

4-bromo-2,6-diethyl-benzaldehyde InChIKey and SMILES string

[1][2]

Chemical Identity & Molecular Architecture[3]

4-bromo-2,6-diethylbenzaldehyde is a trisubstituted benzene derivative characterized by a central formyl group flanked by two ethyl chains, with a bromine atom at the para position. This specific substitution pattern creates a "molecular cleft" around the aldehyde, modulating its reactivity and providing a distinct steric profile for downstream ligands.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | 4-bromo-2,6-diethylbenzaldehyde |

| CAS Number | 1266114-84-4 |

| SMILES | CCC1=C(C=O)C(CC)=CC(Br)=C1 |

| InChI String | InChI=1S/C11H13BrO/c1-3-9-6-11(12)7-10(4-2)8(9)5-13/h5-7H,3-4H2,1-2H3 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

Structural Significance[4]

-

Steric Gating: The 2,6-diethyl groups exert significant steric pressure on the aldehyde carbonyl, preventing facile nucleophilic attack by bulky reagents and influencing the rotational barrier of the formyl group (atropisomerism potential in biaryl couplings).

-

Orthogonal Reactivity: The molecule possesses two distinct reaction handles:

-

Electrophilic Formyl Group: Ready for condensation (reductive amination, Wittig olefination).

-

Electrophilic Aryl Bromide: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Synthetic Pathways and Protocols

Direct bromination of 2,6-diethylbenzaldehyde typically yields the 3-bromo isomer due to the directing effects of the substituents (aldehyde is meta-directing; alkyls are ortho/para-directing). Therefore, the synthesis of the 4-bromo isomer requires an indirect approach, most reliably via the aniline precursor.

Primary Route: The Aniline Conversion Protocol

This route ensures high regioselectivity for the bromine at the 4-position.

Step 1: Regioselective Bromination

-

Precursor: 2,6-Diethylaniline

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS) in Acetic Acid/DMF. -

Mechanism: The amino group strongly activates the para position. The ethyl groups sterically shield the ortho positions, further directing bromination to C4.

-

Intermediate: 4-Bromo-2,6-diethylaniline (CAS 56746-19-1).

Step 2: Sandmeyer Transformation (Amino

-

Reagents: Sodium Nitrite (

), HCl, followed by Copper(I) Cyanide ( -

Protocol: Diazotization at 0°C generates the diazonium salt, which undergoes radical-nucleophilic substitution with cyanide.

-

Intermediate: 4-Bromo-2,6-diethylbenzonitrile.

Step 3: Controlled Reduction (Cyano

-

Reagent: Diisobutylaluminum hydride (DIBAL-H).

-

Conditions: Toluene, -78°C.

-

Outcome: Reduction of the nitrile to the imine intermediate, which hydrolyzes upon acidic workup to yield 4-bromo-2,6-diethylbenzaldehyde .

Pathway Visualization

Caption: Figure 1. Regioselective synthesis workflow via aniline intermediate to ensure para-bromination.

Applications in Drug Development[5][6]

Steric Shielding in Biaryl Systems

In Suzuki-Miyaura coupling, this scaffold serves as the electrophile. The resulting biaryl products feature 2,6-diethyl substituents on one ring. This steric bulk is critical for:

-

Restricting Rotation: Creating atropisomers (axial chirality) which can bind selectively to chiral protein pockets.

-

Metabolic Stability: The ethyl groups block cytochrome P450 oxidation at the ortho positions and shield the benzylic positions.

Aldehyde Functionalization

The aldehyde is a versatile handle for:

-

Reductive Amination: Generating benzylamines for GPCR ligands.

-

Knoevenagel Condensation: Synthesizing cinnamic acid derivatives.

Reactivity Profile Table[7]

| Reaction Type | Target Group | Reagents | Outcome |

| Suzuki Coupling | Aryl Bromide (-Br) | Ar-B(OH)₂, Pd(dppf)Cl₂ | Biaryl scaffold formation |

| Buchwald-Hartwig | Aryl Bromide (-Br) | R₂NH, Pd(OAc)₂, BINAP | Aryl amine formation |

| Reductive Amination | Aldehyde (-CHO) | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary amine |

| Oxidation | Aldehyde (-CHO) | NaClO₂ (Pinnick) | 4-Bromo-2,6-diethylbenzoic acid |

Handling and Safety Protocols

Hazard Classification:

-

Skin/Eye Irritant: Benzaldehydes are potent irritants.

-

Lachrymator: Potential to cause tearing; handle in a fume hood.

Storage:

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the aldehyde to benzoic acid.

-

Temperature: 2–8°C (Refrigerated).

Self-Validating Purity Check: Before use in sensitive couplings, verify aldehyde integrity via 1H NMR .

-

Diagnostic Signal: Look for the aldehyde proton singlet at ~10.0–10.5 ppm .

-

Impurity Check: A broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid.

References

-

PubChem Compound Summary . 4-Bromo-2,6-dimethylbenzaldehyde (Analogous Chemistry). National Center for Biotechnology Information. Link

-

BLD Pharm Catalog . 4-Bromo-2,6-diethylbenzaldehyde (CAS 1266114-84-4).[1][2][3][4][5][6] Accessed Feb 2026. Link

-

Organic Syntheses . General procedures for Sandmeyer Reaction and DIBAL reductions. Org. Synth. Coll. Vol. various. Link

-

Oakwood Chemical . Product Specification: 4-Bromo-2,6-diethylbenzaldehyde. Link

Sources

- 1. 5769-33-5|4-Bromo-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2389128-08-7|4'-Bromo-2'-ethyl-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1114808-89-7|4-Bromo-2-ethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 644984-78-1|4-Bromo-2-ethylbenzoic acid|BLD Pharm [bldpharm.com]

- 5. 13209-32-0|4-Bromophthalaldehyde|BLD Pharm [bldpharm.com]

- 6. 633-70-5|2,6-Dibromoanthracene-9,10-dione|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Precision Synthesis of 4-Bromo-2,6-Diethylbenzaldehyde

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 4-bromo-2,6-diethylbenzaldehyde (Target Molecule), a critical intermediate for sterically crowded ligands used in metallocene catalysis, optoelectronic materials (OLEDs), and pharmaceutical scaffolds.

Starting from commercially available 2,6-diethylaniline , the synthesis navigates two primary challenges:

-

Regiocontrol: Ensuring exclusive para-bromination while preserving the amine for subsequent transformation.

-

Steric Hindrance: Overcoming the steric bulk of the 2,6-diethyl groups during the conversion of the nitrogen center to the carbon-based aldehyde functionality.

The selected route employs a Bromination

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the para-bromide during the transformation of the aniline "handle" into the aldehyde.

Figure 1: Retrosynthetic pathway utilizing the amine as a directing group for bromination before its conversion to the aldehyde via a nitrile intermediate.

Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2,6-diethylaniline. Rationale: The amino group strongly activates the ring. The 2,6-ethyl groups sterically block the ortho positions, directing the electrophilic bromine almost exclusively to the para position. Glacial acetic acid is used to moderate the reaction rate and prevent poly-bromination or oxidation.

Materials:

-

2,6-Diethylaniline (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent, 5 mL per gram of amine)

-

Sodium Acetate (1.1 eq, optional buffer)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 2,6-diethylaniline and glacial acetic acid. Cool the solution to 10–15°C using a water bath.

-

Addition: Add a solution of bromine in acetic acid dropwise over 30 minutes. Maintain internal temperature

. The solution will turn amber/red. -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Workup:

-

Purification: If necessary, recrystallize from ethanol/water or distill under reduced pressure.

-

Expected Yield: 85–95%[3]

-

Appearance: Off-white to brownish solid/oil.

-

Stage 2: Sterically-Hindered Sandmeyer Cyanation

Objective: Convert 4-bromo-2,6-diethylaniline to 4-bromo-2,6-diethylbenzonitrile. Rationale: Direct conversion of hindered anilines to nitriles requires rigorous temperature control to stabilize the diazonium salt. The 2,6-diethyl substitution actually stabilizes the diazonium species against decomposition but may retard the copper-catalyzed substitution. A biphasic Toluene/Water system is often superior for solubility.

Materials:

-

4-Bromo-2,6-diethylaniline (1.0 eq)

-

Sodium Nitrite (

) (1.2 eq) -

Hydrochloric Acid (conc.[2] HCl) (2.5 eq)

-

Copper(I) Cyanide (CuCN) (1.2 eq)

-

Potassium Cyanide (KCN) (1.5 eq) - Caution: Generates HCN

-

Toluene and Water[2]

Protocol:

-

Diazotization:

-

Cyanation Reagent Prep:

-

In Flask B (large RBF), dissolve KCN and CuCN in water. Keep at room temperature or slightly warm (50°C) to ensure dissolution, then cool to room temp. Add Toluene (to create a biphasic layer which extracts the product as it forms).

-

-

Sandmeyer Reaction:

-

Neutralization (Critical): Before adding the acidic diazonium solution to the cyanide (which would release lethal HCN gas), carefully neutralize the diazonium solution to pH ~6-7 using cold saturated

or sodium acetate, keeping it cold. Alternatively, add the acidic diazonium solution very slowly to the excess cyanide/carbonate buffer to maintain basic pH. -

Preferred Method: Add the cold diazonium solution dropwise to the vigorously stirred CuCN/KCN/Toluene mixture over 45 minutes.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup:

-

Safety: Add bleach (sodium hypochlorite) to the aqueous waste to destroy excess cyanide before disposal.

-

Separate the Toluene layer.[2] Extract aqueous layer with Toluene.

-

Wash combined organics with 1M NaOH, water, and brine.

-

Dry (

) and concentrate.

-

-

Purification: Silica gel chromatography (Gradient: 0

10% EtOAc in Hexanes).-

Expected Yield: 60–75%

-

Stage 3: Controlled Reduction to Aldehyde

Objective: Selective reduction of 4-bromo-2,6-diethylbenzonitrile to 4-bromo-2,6-diethylbenzaldehyde.

Rationale: DIBAL-H (Diisobutylaluminum hydride) at low temperature reduces nitriles to a stable aluminum-imine intermediate. Hydrolysis of this intermediate yields the aldehyde.[6] This method avoids over-reduction to the amine (which happens with

Materials:

-

4-Bromo-2,6-diethylbenzonitrile (1.0 eq)

-

DIBAL-H (1.0 M in Hexanes or Toluene) (1.2 – 1.5 eq)

-

Anhydrous Toluene or DCM (Solvent)

-

1M HCl or Saturated Rochelle’s Salt (for quenching)

Protocol:

-

Setup: Flame-dry a 2-neck RBF under Nitrogen/Argon atmosphere. Add the nitrile and anhydrous Toluene.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H solution dropwise via syringe over 20 minutes. Do not allow temperature to rise above -70°C.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (hydrolyze a small aliquot).

-

Quench (Hydrolysis):

-

Method A (Standard): Pour the cold reaction mixture into a stirred mixture of silica gel and chloroform, or slowly add Methanol (-78°C) followed by 1M HCl. Stir for 1 hour at room temp to hydrolyze the imine.

-

Method B (Rochelle's Salt - Recommended for emulsions): Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) dropwise at 0°C. Stir vigorously for 2-3 hours until two clear layers form.

-

-

Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with brine, dry (

), and concentrate.[1][2] -

Purification: The crude aldehyde is often pure enough. If needed, purify via flash chromatography (Hexane/EtOAc) or recrystallization.

-

Expected Yield: 80–90%

-

Key Data Summary

| Parameter | Stage 1: Bromination | Stage 2: Cyanation | Stage 3: Reduction |

| Reagent | DIBAL-H | ||

| Temperature | 10°C | 0°C | -78°C |

| Critical Hazard | Corrosive / Vapors | HCN Gas / Toxicity | Pyrophoric / Moisture |

| Key Intermediate | 4-Bromo-2,6-diethylaniline | Diazonium Salt | Al-Imine Complex |

| Typical Yield | 90% | 65% | 85% |

Safety & Troubleshooting

Critical Safety Notes

-

Cyanide Handling: Stage 2 involves KCN/CuCN.[4] Never add acid to the cyanide waste. Keep a cyanide antidote kit available. Perform all operations in a high-efficiency fume hood. Treat all aqueous waste with bleach (pH > 10) for 24 hours before disposal.

-

DIBAL-H: Pyrophoric. Use long-needle syringe techniques and inert gas lines. Quenching is highly exothermic; proceed slowly at low temperature.

Troubleshooting Guide

-

Low Yield in Stage 2 (Sandmeyer): If the diazonium salt decomposes before reacting with CuCN, ensure the temperature stays strictly at 0°C during diazotization. If the coupling is slow due to steric hindrance, increase the stirring speed (vortex) in the biphasic mixture or use a Phase Transfer Catalyst (e.g., TBAB).

-

Over-reduction in Stage 3: If the amine is formed instead of the aldehyde, ensure the temperature remains at -78°C and quench immediately after the starting material is consumed. Do not let the reaction warm up before quenching.

References

-

Bromination of 2,6-dialkylanilines

- Process for the preparation of 4-bromo-2,6-dialkylanilines. (2009). Preparation of 4-bromo-2,6-diisopropylaniline hydrobromide. PrepChem.

-

Source:

-

Sandmeyer Cyanation (General & Hindered)

-

Reduction of Nitriles to Aldehydes

-

Reduction of Nitriles to Aldehydes with DIBAL-H.[6] Organic Chemistry Portal.

-

Source:

-

-

Compound Data

- 4-Bromo-2,6-diethylaniline (CAS 56746-19-1). PubChem Compound Summary.

-

Source:

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-diethylbenzaldehyde

Strategic Analysis & Chemical Logic

Substrate Architecture

The substrate 4-bromo-2,6-diethylbenzaldehyde presents a unique "push-pull" steric and electronic environment that distinguishes it from standard aryl halides. Successful coupling requires understanding two distinct zones of the molecule:

-

The Reaction Zone (C4-Position): The bromine atom is located para to the aldehyde and meta to the ethyl groups. Unlike 2,6-disubstituted aryl bromides where the coupling site is hindered, the C4 position here is sterically accessible. Furthermore, the para-formyl group acts as an Electron Withdrawing Group (EWG), reducing electron density at the C-Br bond. This facilitates the Oxidative Addition step of the catalytic cycle, making this substrate highly reactive toward Palladium(0).

-

The Protected Zone (C1-Position): The 2,6-diethyl motif creates a "steric picket fence" around the aldehyde carbonyl. This is chemically advantageous.[1][2] It suppresses common side reactions associated with aldehydes under basic coupling conditions, such as the Cannizzaro reaction or nucleophilic attack by the boronic acid (Petasis-type side reactions).

Catalyst Selection Strategy

While traditional catalysts like

For high-value synthesis and drug development contexts, we recommend Buchwald Precatalysts (Gen 3/Gen 4) . Ligands such as SPhos or XPhos are particularly effective here.[3][4] SPhos provides high turnover numbers (TON) for activated aryl bromides and forms a monolithic active species that resists aggregation.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic activation provided by the aldehyde group.

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing formyl group.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: High yields, difficult boronic acids, and scale-up.

Reagents:

-

Substrate: 4-Bromo-2,6-diethylbenzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

-

Base:

(2.0 – 3.0 equiv) -

Solvent: THF : Water (10:1) or Toluene : Water (10:1)

Step-by-Step Workflow:

-

Setup: Charge a reaction vial or round-bottom flask with a magnetic stir bar. Add the aryl boronic acid (1.2 equiv),

(2.0 equiv), and XPhos Pd G3 (0.01 equiv).-

Note: Buchwald G3 precatalysts are air-stable solids, allowing benchtop weighing.

-

-

Substrate Addition: Add 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv).

-

Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (

).[3][5] -

Solvent Introduction: Inject degassed THF/Water mixture via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Monitor via TLC or LCMS.[3] Look for the disappearance of the bromide (Rt will shift significantly due to conjugation).

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde group makes the product visible under UV (254 nm) and typically stains well with DNP (2,4-dinitrophenylhydrazine).

Protocol B: Standard Method (Cost-Effective)

Best for: Simple boronic acids and routine lab synthesis.

Reagents:

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol.

Critical Deviation: Unlike Protocol A,

Data & Troubleshooting Guide

Solvent & Base Screening Data

The following table summarizes optimization studies for this specific scaffold type.

| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield | Notes |

| 1 | Tol/EtOH/H2O | 80°C | 78% | Standard conditions. Moderate homocoupling observed. | |||

| 2 | dppf | DMF | 100°C | 65% | Significant aldehyde oxidation/degradation due to high temp. | ||

| 3 | XPhos Pd G3 | XPhos | THF/H2O | 60°C | 96% | Cleanest conversion. Minimal protodeboronation. | |

| 4 | SPhos | Tol/H2O | 80°C | 92% | Excellent alternative if G3 precatalyst is unavailable. |

Troubleshooting Matrix

Issue: Low Conversion of Bromide

-

Cause: Catalyst deactivation by oxidation.

-

Solution: Ensure rigorous degassing. Switch to XPhos Pd G3 which activates rapidly upon heating.

-

Cause: Boronic acid protodeboronation (common with electron-rich boronic acids).

-

Solution: Increase boronic acid equivalents to 1.5–2.0. Switch base to mild

or

Issue: Aldehyde Degradation

-

Cause: Cannizzaro reaction (disproportionation of aldehyde).

-

Solution: Avoid strong hydroxide bases (NaOH, KOH). Use Carbonates or Phosphates. The 2,6-diethyl groups usually protect against this, but high temperatures (>100°C) can overcome the steric barrier. Keep T < 80°C.

Issue: "Black Metal" Precipitation

-

Cause: Palladium aggregation ("Pd black").

-

Solution: The ligand concentration is too low. Add free ligand (e.g., 1 mol% extra XPhos) to stabilize the Pd(0) species.

Purification & Isolation Logic

For pharmaceutical intermediates, purity is paramount. The aldehyde functionality allows for a "Chemical Purification" trick if chromatography is difficult (e.g., if the product and starting material have similar Rf values).

Bisulfite Adduct Method:

-

Dissolve crude mixture in minimal EtOAc.

-

Add saturated aqueous Sodium Bisulfite (

). Shake vigorously. -

The aldehyde forms a water-soluble bisulfite adduct.

-

Wash the organic layer (removes non-aldehyde impurities).

-

Basify the aqueous layer (pH > 9) with Carbonate to reverse the adduct.

-

Extract the pure aldehyde back into EtOAc.

Note: This method requires the 2,6-diethyl groups to allow access to the carbonyl. While hindered, bisulfite formation is usually reversible and possible with vigorous agitation.

Process Workflow Diagram

Figure 2: Standard operational workflow for the cross-coupling process.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex for the Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4118–4123. Link

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

Sources

palladium-catalyzed arylation using 4-bromo-2,6-diethylbenzaldehyde

Application Note: Palladium-Catalyzed Arylation of 4-Bromo-2,6-Diethylbenzaldehyde

Part 1: Strategic Analysis & Chemical Logic

1.1. The Substrate Profile 4-Bromo-2,6-diethylbenzaldehyde is a specialized intermediate offering a unique combination of electronic activation and steric protection.[1] Unlike simple aryl halides, this molecule presents a dichotomy that must be managed during catalysis:

-

Electronic Activation (The "Sweet Spot"): The aldehyde moiety at the C1 position is strongly electron-withdrawing (-M effect).[1] This reduces electron density at the para-position (C4), significantly activating the Carbon-Bromine bond for oxidative addition by Palladium(0) species.[1]

-

Steric Architecture (The "Shield"): The 2,6-diethyl groups create a "picket fence" around the carbonyl carbon.[1] While this does not sterically hinder the C4-Br coupling site (which is remote), it provides a crucial advantage: it suppresses side reactions at the aldehyde, such as nucleophilic attack or Cannizzaro disproportionation, which are common failure modes in basic coupling media.[1]

1.2. Critical Design Considerations

-

Base Sensitivity: While the ethyl groups offer protection, the aldehyde proton is still susceptible to abstraction or oxidation. Strong hydroxide bases (NaOH, KOH) should be avoided to prevent aldol-type condensations or oxidation to the benzoic acid.[1] We utilize mild carbonate or phosphate bases.

-

Catalyst Selection: The C-Br bond is reactive, but the overall lipophilicity of the diethyl groups requires a catalyst system with compatible solubility profiles.[1] Ligands like SPhos or dppf are preferred over simple triphenylphosphine to ensure robust turnover numbers (TON).

Part 2: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target Application: Synthesis of biaryl scaffolds for kinase inhibitors or liquid crystal precursors.[1]

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: The aryl boronic acid transfers its organic group to the Pd center (base-mediated).

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

| 4-Bromo-2,6-diethylbenzaldehyde | 1.0 | Limiting Reagent | Purity >97% recommended.[1][2] |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess ensures full conversion.[1] |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 (3 mol%) | Catalyst | Robust, air-stable precatalyst.[1] |

| K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 - 3.0 | Base | Mild; minimizes aldehyde side-rxns. |

| 1,4-Dioxane / Water (4:1) | N/A | Solvent System | Biphasic system promotes salt solubility.[1] |

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂[3] · CH₂Cl₂ (3 mol%). Note: dppf is chosen for its large bite angle, which facilitates the reductive elimination step in sterically encumbered systems.[1]

-

Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). The concentration of the substrate should be 0.1 M to 0.2 M.

-

Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes (sparging) to remove dissolved oxygen. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

-

Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

-

Checkpoint: Monitor by HPLC/UPLC at 2 hours. The electron-deficient nature of the substrate usually drives this reaction to completion within 4–6 hours.[1]

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water.[4] The 2,6-diethyl groups significantly increase lipophilicity, so the product will partition strongly into the organic phase.[1]

-

Purification: Flash column chromatography. The aldehyde group provides a distinct polarity handle (visible by UV), making separation from non-polar byproducts (protodeboronation) straightforward.

Protocol B: Miyaura Borylation (Conversion to Boronate Ester)

Target Application: Converting the aldehyde into a nucleophile for library synthesis.

Rationale: Sometimes the benzaldehyde needs to be the nucleophilic partner. This protocol converts the C-Br bond into a C-Bpin (Pinacol boronate) moiety.[1]

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

| 4-Bromo-2,6-diethylbenzaldehyde | 1.0 | Substrate | |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source | |

| Pd(OAc)₂ | 0.03 | Pre-catalyst | |

| XPhos or SPhos | 0.06 | Ligand | Electron-rich phosphines are crucial here.[1] |

| KOAc (Potassium Acetate) | 3.0 | Base | Weak base prevents hydrolysis of Bpin. |

| DMSO | N/A | Solvent | Anhydrous is critical. |

Step-by-Step Methodology:

-

Setup: Charge a dry flask with substrate (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).

-

Catalyst Prep: In a separate vial, premix Pd(OAc)₂ and XPhos in a small amount of DMSO for 5 minutes to generate the active catalytic species (L-Pd(0)). Add this solution to the main flask.

-

Reaction: Heat to 80°C in anhydrous DMSO.

-

Critical Control Point: Do not exceed 100°C. Higher temperatures can cause the aldehyde to oxidize or the Bpin group to decompose.

-

-

Monitoring: Reaction is typically complete in 2-4 hours.[1] Look for the disappearance of the aryl bromide peak on LC-MS.

-

Isolation: Dilute with Diethyl Ether (Et₂O) and wash gently with water. Avoid brine initially to prevent emulsion due to the amphiphilic nature of the product. Evaporate solvent to yield the crude Boronate Ester.

Part 3: Visualization of Chemical Logic

Diagram 1: The Catalytic Cycle & Decision Matrix

This diagram visualizes the mechanistic pathway and the critical decision points for the researcher.

Caption: Mechanistic flow for Pd-catalyzed functionalization of 4-bromo-2,6-diethylbenzaldehyde, highlighting the divergence between Suzuki coupling and Borylation.

Part 4: Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation by Oxygen.[1] | Ensure rigorous degassing (sparging) of solvents. Switch to a pre-formed catalyst like Pd(dppf)Cl₂ rather than generating in situ. |

| Aldehyde Oxidation | Trace peroxides in Dioxane or air leak. | Use fresh, anhydrous solvents.[1] Test Dioxane for peroxides. Switch to Toluene/Water system. |

| Homocoupling (Ar-Ar) | Oxygen presence or low Boronic Acid activity.[1] | Increase Boronic Acid equivalents (to 1.5). Verify inert atmosphere. |

| "Black Metal" Precipitate | "Pd black" formation (catalyst death). | Add additional ligand (e.g., free dppf or SPhos) to stabilize the Pd species in solution. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

-

PubChem Compound Summary. (2024). 4-Bromo-2,6-dimethylbenzaldehyde (Analogous Structure Data). National Center for Biotechnology Information. Link

Sources

Overcoming Steric Barriers: Advanced Protocols for Schiff Base Condensation with Hindered Benzaldehydes

Abstract

The condensation of primary amines with sterically hindered benzaldehydes (e.g., 2,6-disubstituted derivatives) presents a significant synthetic challenge. The steric bulk ortho to the carbonyl group retards nucleophilic attack and destabilizes the tetrahedral carbinolamine intermediate, favoring the reverse reaction. This application note details three field-proven protocols designed to overcome these thermodynamic and kinetic barriers: (1) Azeotropic Reflux with Molecular Sieves, (2) Titanium Tetrachloride (TiCl₄) Mediated Dehydration, and (3) Microwave-Assisted Synthesis.

Introduction: The Steric Challenge

In a standard Schiff base condensation, the rate-determining step is often the dehydration of the carbinolamine intermediate. However, with sterically hindered substrates (e.g., 2,4,6-tri-tert-butylbenzaldehyde), the initial nucleophilic attack is kinetically inhibited. Furthermore, the bulky substituents create significant strain in the tetrahedral intermediate, pushing the equilibrium back toward the starting materials.

To drive these reactions to completion, one must employ strategies that:

-

Activate the Carbonyl: Increase electrophilicity using strong Lewis acids.

-

Shift the Equilibrium: Irreversibly remove water (chemical or physical dehydration).

-

Overcome Activation Energy: Use high-energy input (Microwave).

Mechanistic Pathway & Steric Blockade

Figure 1: Mechanistic pathway highlighting the reversibility caused by steric strain and the critical role of water removal.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's steric profile and stability.

Figure 2: Decision matrix for protocol selection based on steric hindrance and functional group tolerance.

Experimental Protocols

Method A: The "Gold Standard" – Azeotropic Reflux with Molecular Sieves

Best for: Moderately hindered aldehydes (e.g., 2-substituted) or valuable substrates where harsh Lewis acids are contraindicated. Principle: Uses a Dean-Stark trap for bulk water removal and 4Å molecular sieves for deep drying to push the equilibrium.

Materials:

-

Solvent: Toluene (anhydrous).

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (1-5 mol%).

-

Desiccant: Activated 4Å Molecular Sieves.

Protocol:

-

Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Activation: Place 4Å molecular sieves in the Dean-Stark trap side arm (or directly in the flask if no trap is available, though trap is preferred to prevent mechanical grinding).

-

Reactants: Charge the RBF with the hindered benzaldehyde (1.0 equiv) and primary amine (1.1–1.2 equiv) in Toluene (0.2–0.5 M concentration).

-

Catalysis: Add p-TSA (5 mol%).

-

Reflux: Heat to vigorous reflux. Ensure toluene is condensing and filling the trap.

-

Monitoring: Monitor by TLC or 1H NMR. For hindered substrates, reaction times may extend to 24–48 hours.

-

Workup: Cool to room temperature. Filter to remove sieves. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate.

Method B: The "Sledgehammer" – TiCl₄ Mediated Synthesis

Best for: Severely hindered aldehydes (e.g., 2,4,6-tri-tert-butylbenzaldehyde) or unreactive ketones. Principle: TiCl₄ acts as a powerful Lewis acid to activate the carbonyl and simultaneously serves as a dehydrating agent, reacting with water to form irreversible TiO₂ byproducts.

Safety Warning: TiCl₄ is corrosive and reacts violently with moisture. Handle under inert atmosphere (N₂/Ar).

Materials:

-

Titanium(IV) chloride (TiCl₄) (1.0 M in DCM or neat).

-

Base: Triethylamine (TEA) (to scavenge HCl).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol:

-

Preparation: Flame-dry a 3-neck RBF and cool under N₂ flow.

-

Amine Solution: Dissolve the primary amine (3.0–4.0 equiv) and Triethylamine (6.0–8.0 equiv) in anhydrous solvent. Cool to 0°C.[1]

-

Note: Excess amine/base is crucial to complex the Titanium and scavenge HCl.

-

-

TiCl₄ Addition: Dropwise add TiCl₄ (0.5–0.6 equiv relative to amine; typically 0.6–1.0 equiv relative to aldehyde) to the amine solution at 0°C. A precipitate (amine-Ti complex) will form. Stir for 20 mins.

-

Aldehyde Addition: Add the sterically hindered benzaldehyde (1.0 equiv) dissolved in minimal solvent dropwise.

-

Reaction: Allow to warm to room temperature and reflux for 2–8 hours. The TiCl₄ drives the dehydration irreversibly.

-

Quench: Cool to room temperature. Carefully quench with a saturated solution of K₂CO₃ or NaOH (dilute) to hydrolyze titanium salts.

-

Filtration: Filter the resulting slurry through a Celite pad to remove the titanium dioxide/salts.

-

Purification: The filtrate is dried and concentrated. Recrystallization is usually sufficient as the reaction is often quantitative.

Method C: Microwave-Assisted Synthesis (Green/High-Speed)

Best for: Rapid screening and solvent-free synthesis. Principle: Dielectric heating provides rapid energy transfer, overcoming the high activation energy barrier of sterically crowded transition states.

Protocol:

-

Mixture: In a microwave-safe vial, mix the hindered aldehyde (1.0 equiv) and amine (1.0–1.2 equiv).

-

Solvent: Add a minimal amount of Ethanol (just enough to create a slurry) or perform solvent-free if reactants are liquid/low-melting.

-

Catalyst: Add 1 drop of Glacial Acetic Acid or Er(OTf)₃ (1 mol%).

-

Irradiation: Irradiate at 100–120°C (Power: Dynamic mode) for 5–20 minutes.

-

Workup: Cool the vial. The product often precipitates upon cooling. Recrystallize from hot ethanol.

Data Analysis & Characterization

Confirming the formation of hindered imines requires careful spectral analysis, as the steric bulk can influence chemical shifts.

Expected Spectral Data

| Technique | Parameter | Observation for Hindered Imine | Notes |

| 1H NMR | Imine -CH=N- | Singlet, δ 8.2 – 8.8 ppm | Shift is often downfield compared to unhindered analogs due to deshielding. |

| 13C NMR | Imine C=N | δ 155 – 165 ppm | Distinct from C=O (typically >190 ppm). |

| FT-IR | C=N Stretch | 1610 – 1640 cm⁻¹ | Sharp, strong band. Absence of C=O stretch (~1700 cm⁻¹) confirms conversion. |

| MS | Molecular Ion | [M+H]+ | Hindered imines are stable in ESI, but hydrolysis can occur in acidic matrices. |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| No Reaction (SM recovered) | Steric bulk preventing attack. | Switch to Method B (TiCl₄) . The Lewis acid activation is stronger than proton catalysis. |

| Low Conversion | Equilibrium favoring SM. | Ensure efficient water removal.[2][3][4][5] Replace molecular sieves or use fresh TiCl₄. |

| Hydrolysis on TLC | Imine is unstable on silica. | Pre-treat TLC plate with 5% Triethylamine in pentane. Avoid column chromatography; use crystallization.[6] |

| Precipitate in TiCl₄ rxn | Titanium salts. | Ensure thorough filtration through Celite. Wash the cake well with DCM. |

References

-

TiCl4 Method: Carlson, R., Larsson, U., & Hansson, L. (1992). Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure.[7] Acta Chemica Scandinavica, 46, 1211–1214. Link

-

Microwave Synthesis: Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted synthesis of imines and enamines using Envirocat EPZ10® catalyst. Tetrahedron Letters, 38(12), 2039-2042. Link

-

Magnesium Perchlorate: Chakraborti, A. K., Bhagat, S., & Rudrawar, S. (2004).[8] Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones.[9][10] Tetrahedron Letters, 45(41), 7641-7644. Link

-

General Review: Patil, S., et al. (2012). Synthesis of Schiff bases by non-conventional methods: A review. International Journal of Pharmaceutical Sciences and Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. (PDF) Synthesis of Schiff Bases by Non-Conventional Methods [academia.edu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 8. Chakraborti, A.K., Bhagat, S. and Rudrawar, S. (2004) Magnesium Perchlorate as an Efficient Catalyst for the Synthesis of Imines and Phenylhydrazones. Tetrahedron Letters, 45, 7641-7644. - References - Scientific Research Publishing [scirp.org]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 4-Bromo-2,6-Diethylbenzaldehyde in Solution-Processable OLED Emitters

Executive Summary: The Steric-Electronic Hub

In the architecture of high-efficiency Organic Light Emitting Diodes (OLEDs), 4-bromo-2,6-diethylbenzaldehyde serves as a critical "linchpin" intermediate. Its structural design addresses two of the most persistent failure modes in organic emitters: Aggregation-Caused Quenching (ACQ) and poor solubility in solution-processing workflows.

This guide details the synthesis and application of this intermediate. Unlike its methyl-substituted analog (mesitaldehyde derivative), the 2,6-diethyl motif provides superior steric bulk, effectively orthogonalizing the meso-aryl ring from the fluorophore core (typically BODIPY or Porphyrin). This decoupling preserves high quantum yields (

Synthetic Protocol: Rieche Formylation[1][2][3]

The most robust route to 4-bromo-2,6-diethylbenzaldehyde is the Rieche Formylation of 1-bromo-3,5-diethylbenzene. This method is preferred over lithiation/DMF quenching due to the risk of halogen scrambling and the difficulty of selectively deprotonating the sterically crowded C2 position.

Reaction Scheme

Materials Table

| Reagent | Role | Equiv. | Notes |

| 1-Bromo-3,5-diethylbenzene | Substrate | 1.0 | Starting material (CAS: 90267-03-1) |

| Dichloromethyl methyl ether | Formyl Source | 1.2 | Hazard: Potentially carcinogenic; use in fume hood. |

| Titanium(IV) chloride ( | Lewis Acid | 2.0 | Critical: Moisture sensitive. Fumes in air. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous required. |

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 1-bromo-3,5-diethylbenzene (10.0 g, 47 mmol) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/water bath.

-

Catalyst Addition: Carefully add

(10.3 mL, 94 mmol) dropwise via syringe. The solution will darken (yellow/orange complex formation). Caution: Exothermic. -

Reagent Addition: Add dichloromethyl methyl ether (5.1 mL, 56 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material? No, the aldehyde is more polar. Look for a new spot at lower

. -

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The dark complex will hydrolyze to a pale organic layer and an aqueous acid layer.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Combine organics, wash with saturated -

Purification: Dry over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-

Yield Target: 75–85%.

-

Physical State: Pale yellow oil or low-melting solid.

-

Application: Synthesis of High-Efficiency BODIPY Emitters

The primary utility of this intermediate is in the synthesis of meso-substituted BODIPY dyes . The ethyl groups prevent the rotation of the meso-phenyl ring, locking it in an orthogonal position relative to the BODIPY core. This minimizes non-radiative decay pathways.

Workflow Diagram (Graphviz)

Caption: Synthetic workflow transforming the brominated precursor into a functionalized OLED emitter via the aldehyde intermediate.

Protocol: BODIPY Condensation[4]

-

Condensation: Dissolve 4-bromo-2,6-diethylbenzaldehyde (1.0 equiv) and 2,4-dimethylpyrrole (2.1 equiv) in anhydrous DCM. Add catalytic Trifluoroacetic Acid (TFA).[2] Stir 12h under

. -

Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 equiv) to convert the dipyrromethane to dipyrromethene. Stir 1h.

-

Chelation: Add Diisopropylethylamine (DIPEA, 6 equiv) followed by

(9 equiv). Stir 2h. -

Result: The resulting dye (4-bromo-2,6-diethylphenyl-BODIPY) is highly fluorescent and soluble in common organic solvents (Toluene, Chloroform), making it ideal for spin-coating.

Advanced Functionalization: The "Click" Step

The 4-bromo position is not merely structural; it is the gateway to tuning the optoelectronic properties (HOMO/LUMO levels).[3]

Suzuki-Miyaura Cross-Coupling

To create a Push-Pull system (TADF or D-A type emitter), couple the intermediate with a donor molecule.

-

Reagents: 4-Bromo-BODIPY (1 equiv), (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv),

(5 mol%), -

Conditions: Toluene/Ethanol (3:1), 90°C, 24h, Inert Atmosphere.

-

Mechanism: The carbazole acts as the electron donor, while the BODIPY core acts as the acceptor. The 2,6-diethylphenyl linker acts as a spacer that breaks conjugation just enough to manage the singlet-triplet energy gap (

), crucial for TADF efficiency.

Critical Control Points & Troubleshooting

| Parameter | Risk | Mitigation Strategy |

| Steric Hindrance | Slow reaction rates during formylation or coupling. | The Rieche reaction is aggressive enough to overcome sterics. For Suzuki coupling, use phosphine ligands with large cone angles (e.g., S-Phos) if standard catalysts fail. |

| Halogen Scrambling | Loss of regioselectivity during lithiation (if attempted). | Strictly avoid n-BuLi. Use the Rieche acid-catalyzed route described above. |

| Purification | BODIPY dyes often streak on silica. | Use neutral alumina or flush silica with 1% TEA/DCM before loading the column to deactivate acidic sites. |

| Stability | Aldehyde oxidation to carboxylic acid. | Store the intermediate under inert gas (Ar/N2) at 4°C. The acid derivative is useless for pyrrole condensation. |

References

-

Rieche Formylation Mechanism & Scope

-

BODIPY Synthesis & Steric Control

-

Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews. Link

- Note: This review establishes the critical role of meso-substitution in quantum yield retention.

-

-

OLED Material Design (Steric Shielding)

-

Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature. Link

- Context: Discusses the importance of donor-acceptor orthogonality, facilitated by linkers like 2,6-substituted phenyls.

-

-

General Synthesis of Dialkyl-Bromobenzaldehydes

Sources

Application Note: Functionalization of 4-Bromo-2,6-diethylbenzaldehyde